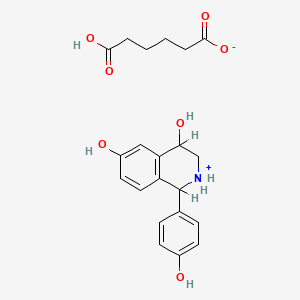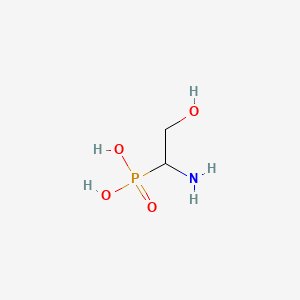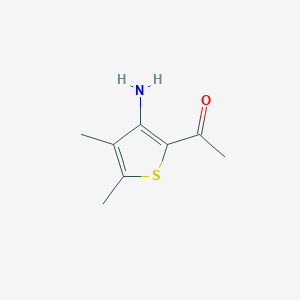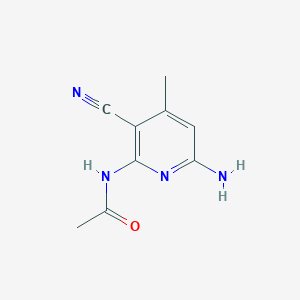
Acetamide,N-(6-amino-3-cyano-4-methyl-pyridin-2-YL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(6-amino-3-cyano-4-methyl-pyridin-2-YL)- is a compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyanoacetamides, including Acetamide, N-(6-amino-3-cyano-4-methyl-pyridin-2-YL)-, can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for cyanoacetamides often involve large-scale reactions using similar principles as the laboratory methods but optimized for efficiency and yield. These methods may include continuous flow reactions and the use of industrial reactors to maintain precise control over reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(6-amino-3-cyano-4-methyl-pyridin-2-YL)- undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of cyanoacetamides allows for condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and carbonyl groups.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and a base such as triethylamine.
Substitution Reactions: Often use nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which are valuable in pharmaceutical and chemical research .
Applications De Recherche Scientifique
Acetamide, N-(6-amino-3-cyano-4-methyl-pyridin-2-YL)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Acetamide, N-(6-amino-3-cyano-4-methyl-pyridin-2-YL)- involves its ability to interact with various molecular targets and pathways. The compound’s cyano and carbonyl groups allow it to participate in nucleophilic and electrophilic reactions, which can modulate biological pathways and enzyme activities . These interactions can lead to the inhibition or activation of specific biochemical processes, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide: Used in the synthesis of antitumor agents.
N-(3-cyano-7-ethoxy-4-hydroxy-6-quinolinyl)acetamide: Another cyanoacetamide derivative with potential biological activities.
Uniqueness
Acetamide, N-(6-amino-3-cyano-4-methyl-pyridin-2-YL)- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for the synthesis of novel heterocyclic structures and the exploration of new therapeutic agents .
Propriétés
Formule moléculaire |
C9H10N4O |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
N-(6-amino-3-cyano-4-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H10N4O/c1-5-3-8(11)13-9(7(5)4-10)12-6(2)14/h3H,1-2H3,(H3,11,12,13,14) |
Clé InChI |
ZKXNHPUREJEUMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1C#N)NC(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)oxy]acetonitrile](/img/structure/B13791638.png)
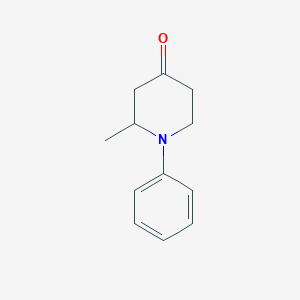
![2-benzo[f]quinolin-4-ium-4-yl-1-(4-methylphenyl)ethanone;bromide](/img/structure/B13791642.png)

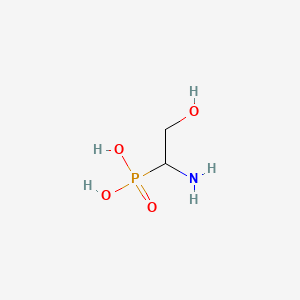
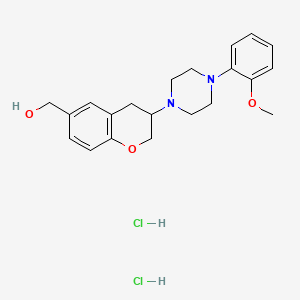

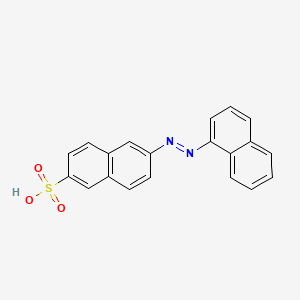
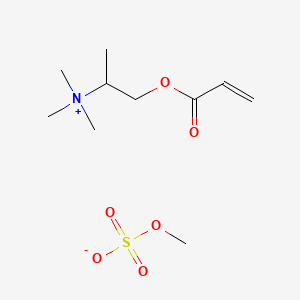
![Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13791691.png)
